molecular formula C10H10N2O B2744973 [4-(1H-Imidazol-4-yl)phenyl]methanol CAS No. 328547-42-8

[4-(1H-Imidazol-4-yl)phenyl]methanol

Cat. No.: B2744973
CAS No.: 328547-42-8
M. Wt: 174.203
InChI Key: HUJGRFDRKQPSRW-UHFFFAOYSA-N
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Description

[4-(1H-Imidazol-4-yl)phenyl]methanol is an organic compound with the molecular formula C10H10N2O. It is characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to a methanol group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-Imidazol-4-yl)phenyl]methanol typically involves the reaction of 4-(1H-imidazol-4-yl)benzaldehyde with reducing agents. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-Imidazol-4-yl)phenyl]methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(1H-Imidazol-4-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in catalysis and material science .

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein research .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It has been investigated for its antifungal and antimicrobial activities, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 4-Phenyl-1H-imidazole
  • 2-(4-Chlorophenyl)-4-(1H-imidazol-4-yl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine

Uniqueness

[4-(1H-Imidazol-4-yl)phenyl]methanol is unique due to the presence of both an imidazole ring and a methanol group. This combination allows for versatile chemical reactivity and the ability to form various derivatives. Its structure also enables specific interactions with biological targets, making it valuable in medicinal chemistry .

Properties

IUPAC Name

[4-(1H-imidazol-5-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGRFDRKQPSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328547-42-8
Record name [4-(1H-imidazol-4-yl)phenyl]methanol
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